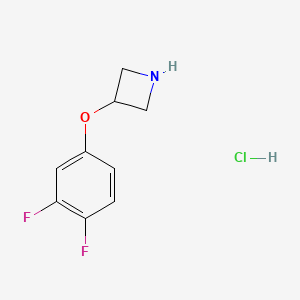

3-(3,4-Difluorophenoxy)azetidine hydrochloride

CAS No.: 1236862-32-0

Cat. No.: VC2855566

Molecular Formula: C9H10ClF2NO

Molecular Weight: 221.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236862-32-0 |

|---|---|

| Molecular Formula | C9H10ClF2NO |

| Molecular Weight | 221.63 g/mol |

| IUPAC Name | 3-(3,4-difluorophenoxy)azetidine;hydrochloride |

| Standard InChI | InChI=1S/C9H9F2NO.ClH/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H |

| Standard InChI Key | LGYZUROTBPYFOS-UHFFFAOYSA-N |

| SMILES | C1C(CN1)OC2=CC(=C(C=C2)F)F.Cl |

| Canonical SMILES | C1C(CN1)OC2=CC(=C(C=C2)F)F.Cl |

Introduction

Chemical Structure and Identity

3-(3,4-Difluorophenoxy)azetidine hydrochloride consists of an azetidine ring—a four-membered heterocyclic structure containing nitrogen—with a 3,4-difluorophenoxy group attached at the 3-position of the azetidine ring. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics for research applications.

Structural Features

The molecular structure of 3-(3,4-Difluorophenoxy)azetidine hydrochloride features several key components:

-

A four-membered azetidine ring containing a nitrogen atom

-

A 3,4-difluorophenoxy group attached at the 3-position of the azetidine

-

Two fluorine atoms at the 3 and 4 positions of the phenoxy group

-

A hydrochloride salt formation at the nitrogen of the azetidine ring

The presence of the four-membered azetidine ring introduces significant ring strain (approximately 27.7 Kcal/mol in unsubstituted azetidine), which enhances the reactivity of the nitrogen atom by making its electron lone pair more accessible for nucleophilic reactions . This property is common to azetidine derivatives and contributes to their utility in synthetic chemistry.

Physical and Chemical Properties

Physical Characteristics

While specific physical data for 3-(3,4-Difluorophenoxy)azetidine hydrochloride is limited in the available literature, it can be inferred from related azetidine derivatives that it likely appears as a crystalline solid at room temperature. The hydrochloride salt formation typically improves its stability and shelf-life compared to the free base form.

Chemical Reactivity

The chemical reactivity of 3-(3,4-Difluorophenoxy)azetidine hydrochloride is influenced by several structural features:

-

The strained azetidine ring enhances the nucleophilicity of the nitrogen atom

-

The fluorine atoms in the phenoxy group affect electronic distribution

-

The hydrochloride salt formation modulates the reactivity of the nitrogen

The strained azetidine ring makes the nitrogen atom a stronger nucleophile compared to less strained ring systems, allowing it to participate more readily in nucleophilic substitution reactions. This is a characteristic feature of azetidine derivatives in general, as observed in related compounds like 3,3-difluoroazetidine hydrochloride .

Synthesis Methods

| Parameter | Optimal Condition | Result |

|---|---|---|

| Catalyst | 5 mol% La(OTf)₃ | High yield and selectivity |

| Solvent | 1,2-dichloroethane (DCE) | Superior to benzene, MeCN, THF |

| Temperature | Reflux conditions | Complete conversion |

| Reaction time | 2.5 hours | 81% yield of azetidine product |

This synthetic approach offers several advantages:

-

High regioselectivity

-

Good yields

-

Formation of functionalized azetidines

-

Potential for further modification

Specialized Synthesis for Fluorinated Derivatives

Biological Activity and Applications

Research Applications

Azetidine derivatives with fluorinated substituents have been utilized in various research applications. Comparable compounds have shown utility as:

-

Building blocks for more complex pharmaceutical compounds

-

Probes for investigating biological systems

-

Components in specialty materials and chemicals

For example, azetidine derivatives have been explored as precursors for fluorescent dyes in bioimaging applications, as they can help tune the fluorescent wavelengths. Additionally, they have potential applications in OLEDs and dye-sensitized solar cells due to their ability to modify the HOMO-LUMO energy gap .

Structure-Activity Relationships

Comparison with Related Compounds

Understanding the structure-activity relationships of 3-(3,4-Difluorophenoxy)azetidine hydrochloride requires comparison with related compounds. While specific comparative data is limited, general principles can be applied.

The following table compares key features of 3-(3,4-Difluorophenoxy)azetidine hydrochloride with other azetidine derivatives:

| Compound | Key Structural Feature | Potential Impact on Activity |

|---|---|---|

| 3-(3,4-Difluorophenoxy)azetidine hydrochloride | Difluorophenoxy group at position 3 | Enhanced lipophilicity and binding affinity |

| 3,3-Difluoroazetidine hydrochloride | Geminal difluoro substituents at position 3 | Increased lipophilicity and metabolic stability |

| Unsubstituted azetidine | No substituents | Basic scaffold, higher reactivity |

The position and nature of fluorine substitution significantly affect both the chemical properties and biological activities of these compounds. The 3,4-difluorophenoxy group in the title compound likely confers different binding characteristics compared to the geminal difluoro substitution seen in 3,3-difluoroazetidine hydrochloride .

Electronic and Steric Considerations

The electronic and steric properties of 3-(3,4-Difluorophenoxy)azetidine hydrochloride contribute significantly to its potential applications:

These properties collectively determine the compound's suitability for various applications, from pharmaceutical development to materials science.

Current Research and Future Perspectives

Emerging Applications

Current research in azetidine chemistry suggests several promising applications for compounds like 3-(3,4-Difluorophenoxy)azetidine hydrochloride:

-

Pharmaceutical development: As building blocks for novel drug candidates, particularly in CNS-active compounds

-

Bioimaging: As precursors for fluorescent probes with tunable properties

-

Materials science: As components in specialty materials with unique properties

The strained ring structure of azetidines, combined with the electronic properties imparted by fluorine substitution, creates unique reactivity profiles that can be exploited in various research domains.

Synthetic Methodology Advancement

Recent advances in synthetic methodology, such as the La(OTf)₃-catalyzed cyclization approach, have expanded the toolkit available for preparing functionalized azetidines . These methods could potentially be applied or adapted for more efficient synthesis of 3-(3,4-Difluorophenoxy)azetidine hydrochloride and related compounds.

Future research may focus on:

-

Developing more efficient and scalable synthesis routes

-

Exploring novel applications in biological systems

-

Investigating structure-activity relationships in greater detail

-

Optimizing properties for specific applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume